(2,6-Difluorophenyl)(pyrrolidin-1-yl)methanone
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Description
Synthesis Analysis
While the exact synthesis of (2,6-Difluorophenyl)(pyrrolidin-1-yl)methanone is not detailed, the synthesis of related compounds involves substitution reactions and characterization by spectroscopic techniques. For example, a compound with a difluorophenyl group and a piperidinyl moiety was synthesized through a substitution reaction, indicating a possible synthetic route for the title compound .
Molecular Structure Analysis
The molecular structure of closely related compounds has been confirmed by single crystal X-ray diffraction studies. For instance, a compound with a difluorophenyl group was found to have a piperidine ring in a chair conformation, suggesting that this compound might also exhibit a stable conformation due to the presence of the pyrrolidinyl ring .
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of this compound. However, organotin(IV) complexes derived from a related compound with a hydroxyphenyl and pyrrolidinyl group have been synthesized, indicating that the title compound may also form complexes with metals and participate in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by various spectroscopic methods. For example, organotin(IV) complexes derived from a related compound were characterized by elemental analyses, molar conductivity, molecular weight determination, and nuclear magnetic resonance spectral studies . The thermal properties of a related compound were studied using thermogravimetric analysis, which showed stability in a certain temperature range . These studies suggest that this compound may have similar stability and spectroscopic characteristics.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure related to the query compound, is extensively utilized in medicinal chemistry. It is valued for its ability to explore pharmacophore space due to sp3 hybridization, contribute to stereochemistry, and enhance three-dimensional coverage of molecules. Pyrrolidine derivatives have been reported for their selectivity towards various biological targets, showcasing the importance of this scaffold in the development of new therapeutic agents (Li Petri et al., 2021).
Methanol as a Resource
Methanol's role in energy systems and as a substrate for methanotrophs underlines the broader utility of small organic molecules in environmental and technological applications. Methanotrophs, which can metabolize methane, can produce valuable products like single-cell protein, biopolymers, and lipids using methane. This highlights the potential of bioengineering and chemical processes in utilizing organic compounds for sustainable development (Strong et al., 2015).
Surfactant Applications
Pyrrolidone-based surfactants demonstrate the chemical versatility of pyrrolidone derivatives, similar to the compound of interest. These surfactants show synergistic interactions with anionic surfactants, enhancing solubility, compatibility, and solvency, which are crucial for industrial and research applications (Login, 1995).
Methanol Synthesis and Utilization
Methanol synthesis from carbon dioxide and hydrogen offers insights into the catalytic and process engineering aspects of utilizing small organic molecules for chemical production. This aligns with the broader context of organic chemistry and material science in developing sustainable industrial processes (Cybulski, 1994).
Environmental Impact and Biodegradation
The environmental fate and degradation mechanisms of polymers like polycaprolactone (PCL) provide a framework for understanding the biodegradability and ecological compatibility of organic compounds. Studies on PCL degradation in various conditions shed light on how chemical structure influences environmental persistence and degradation pathways (Bartnikowski et al., 2019).
properties
IUPAC Name |
(2,6-difluorophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-8-4-3-5-9(13)10(8)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDBMZQECSVNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807369 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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